3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid
Description
3-Fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid is a sulfonamide-functionalized benzoic acid derivative. Its structure features a fluorine atom at the 3-position of the benzene ring, a methyl group attached to the sulfonamide nitrogen, and a phenylsulfonyl moiety at the 2-position. This compound is of interest in medicinal chemistry due to the bioactivity of sulfonamides, which are known for their antimicrobial, antitumor, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-16(21(19,20)10-6-3-2-4-7-10)13-11(14(17)18)8-5-9-12(13)15/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQBOZAVHZLHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1F)C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with methyl phenyl sulfonyl chloride in the presence of a base to form the sulfonamide.
Coupling Reaction: The sulfonamide is coupled with the benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamide and benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the sulfonamide group can improve solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
3-Fluoro-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (Compound 13, )
- Structure: Differs by replacing the methyl group with an acetylamino-substituted phenyl and incorporating a hydrazide group.
- Physical Properties :
3-{[(2-Fluorophenyl)sulfonyl]amino}benzoic Acid ()
- Structure : Sulfonamide at the 3-position with a 2-fluorophenyl group.
- Molecular Weight : 295.284 (vs. target’s ~319.28).
4-(((3-Fluorophenyl)sulfonamido)methyl)benzoic Acid ()
Functional Group Modifications
Methyl 3-{[(2,6-Difluorophenyl)sulfonyl]amino}-2-fluorobenzoate ()
- Structure : Ester derivative with 2,6-difluorophenyl and fluorine at the 2-position.
- However, the difluorophenyl group may reduce metabolic stability due to increased electronegativity .
2-[Benzyl(phenylsulfonyl)amino]benzoic Acid ()
Spectral and Analytical Comparisons
- FTIR : All analogs show characteristic SO₂NH (~1150–1325 cm⁻¹) and COOH (~1660–1700 cm⁻¹) stretches. The target compound’s methyl group may reduce NH stretching intensity compared to hydrazide derivatives .
- ¹H-NMR : The target’s methyl group resonates near δ 2.07 (singlet), distinct from benzyl (δ ~4.5–5.0) or fluorophenyl (δ ~7.3–7.8) protons in analogs .
Solubility and Lipophilicity
- Target Compound : Methyl group enhances lipophilicity (logP ~2.5), favoring membrane permeability.
- 3-{[(2-Fluorophenyl)sulfonyl]amino}benzoic Acid (): Lower logP (~2.0) due to polar fluorine atoms, improving aqueous solubility .
- Hydrazide Derivative () : High polarity from NH groups reduces logP (~1.5), limiting bioavailability .
Biological Activity
3-Fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of this compound
The compound can be synthesized through various chemical pathways involving the introduction of a fluorine atom and a phenylsulfonyl moiety. The synthesis typically includes:
- Starting Materials : Benzoic acid derivatives, sulfonyl chlorides, and fluorinating agents.
- Reagents : Common reagents include triethylamine (TEA) for base catalysis and dichloromethane as a solvent.
- Procedure : The reaction involves nucleophilic substitution where the amino group is introduced at the ortho position relative to the carboxylic acid.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the phenylsulfonyl group have shown activity against various bacterial strains:
| Compound | Activity Against | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Enterococcus faecium | 20 |
| Other derivatives | Various Gram-positive strains | 15-25 |
These results suggest that the presence of the phenylsulfonyl group enhances the antimicrobial efficacy of the compound.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. In vitro studies have shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cell Membrane Integrity : The compound's structure allows it to interact with bacterial membranes, leading to cell lysis.
- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which may contribute to their therapeutic effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated various derivatives against Enterococcus faecium, revealing that structural modifications significantly influenced antimicrobial activity.
- The most effective derivative showed a zone of inhibition comparable to established antibiotics.
-
Anticancer Activity Assessment :
- In a comparative study, this compound was tested alongside traditional chemotherapeutics.
- Results indicated that it could enhance the efficacy of existing treatments when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
